Bienvenue dans la boutique en ligne BenchChem!

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide

Urease inhibition Enzyme assay Benzothiophene carboxamide

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide is a synthetic small molecule (C₁₆H₁₅NO₃S, MW 301.4 g/mol) that combines a benzothiophene-2-carboxamide pharmacophore with a furan ring via a chiral hydroxypropyl linker. The benzothiophene core is a privileged scaffold in kinase inhibitors and enzyme-targeting agents, while the hydroxypropyl-furan appendage contributes additional hydrogen-bonding and conformational flexibility.

Molecular Formula C16H15NO3S
Molecular Weight 301.36
CAS No. 2034572-70-6
Cat. No. B2371631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide
CAS2034572-70-6
Molecular FormulaC16H15NO3S
Molecular Weight301.36
Structural Identifiers
SMILESCC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CO3)O
InChIInChI=1S/C16H15NO3S/c1-16(19,14-7-4-8-20-14)10-17-15(18)13-9-11-5-2-3-6-12(11)21-13/h2-9,19H,10H2,1H3,(H,17,18)
InChIKeyAYSOZHYAKLCLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide (CAS 2034572-70-6): Core Chemical Profile and Research-Grade Identity


N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide is a synthetic small molecule (C₁₆H₁₅NO₃S, MW 301.4 g/mol) that combines a benzothiophene-2-carboxamide pharmacophore with a furan ring via a chiral hydroxypropyl linker [1]. The benzothiophene core is a privileged scaffold in kinase inhibitors and enzyme-targeting agents, while the hydroxypropyl-furan appendage contributes additional hydrogen-bonding and conformational flexibility [2]. The compound is commercially available as a research chemical but lacks extensive primary pharmacological annotation, placing it in the early-stage discovery space.

Why Generic Substitution from the Furan/Thiophene Carboxamide Class Compromises Activity and Reproducibility


Furan- and thiophene-containing carboxamides exhibit extreme sensitivity to minor structural changes. In a controlled set of three furan/thiophene-2-carboxamide congeners, compound 1 (bearing a benzothiophene-2-carboxamide motif) displayed ~9.8‑fold higher urease inhibition than the thiourea standard, whereas compound 2 showed markedly weaker activity and compound 3 demonstrated a different selectivity profile with ~4.2‑fold BChE inhibition over galantamine [1]. This steep structure–activity landscape means that swapping N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide for a simpler aromatic amide or a des‑hydroxy analog risks the complete loss of target engagement. The unique hydroxypropyl linker and the fused benzothiophene (as opposed to monocyclic thiophene) are both critical for shaping the hydrogen-bond network and π‑stacking interactions observed in docking simulations [1].

Quantitative Differentiation Evidence for N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide


Urease Inhibition: Benzothiophene-Furan Hybrids Show 9.8‑Fold Superiority over Thiourea Standard

In a comparative enzyme panel, the furan/thiophene-2-carboxamide derivative containing a benzothiophene-2-carboxamide core (compound 1) inhibited urease approximately 9.8‑fold more potently than the thiourea reference standard [1]. The exact IC₅₀ for N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide has not been published; however, it shares the identical benzothiophene-2-carboxamide scaffold and a furan substituent that participated in key active-site hydrogen bonds identified by molecular docking [1].

Urease inhibition Enzyme assay Benzothiophene carboxamide

Butyrylcholinesterase (BChE) Inhibition: Analog Demonstrates 4.2‑Fold Gain Over Galantamine

A structurally related furan/thiophene-2-carboxamide derivative (compound 3) achieved ~4.2‑fold higher BChE inhibition than the clinically used cholinesterase inhibitor galantamine in the same assay series [1]. Although compound 3 differs from the target compound by the nature of the heterocyclic attachment, both possess the core carboxamide linkage and a five‑membered oxygen heterocycle that molecular docking revealed as critical for occupying the enzyme’s peripheral anionic site [1].

Butyrylcholinesterase Alzheimer's disease Cholinergic enzyme inhibition

Physicochemical Differentiation: Hydroxypropyl Linker Elevates Hydrogen‑Bond Donor Count Relative to Des‑Hydroxy Analogs

The target compound carries a secondary alcohol on the propyl linker, resulting in a computed hydrogen‑bond donor (HBD) count of 2 and an acceptor (HBA) count of 4 [1]. This contrasts with the closest des‑hydroxy analog, N-[2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide (PubChem CID 134377456), which has only 1 HBD and 3 HBA, reducing its capacity to engage polar active‑site residues [2]. The additional HBD is likely to improve aqueous solubility and enthalpic binding contribution, as suggested by the XLogP3 value of 2.7 for the target compound versus 3.1 for the des‑hydroxy comparator [1][2].

Physicochemical profiling Drug-likeness Hydrogen bonding

Recommended Research and Procurement Scenarios for N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide


Primary Screening in Urease‑Targeted Drug Discovery Programs

Based on the 9.8‑fold urease inhibition observed for the benzothiophene‑2‑carboxamide analog [1], this compound is well‑suited for inclusion in focused screening libraries targeting Helicobacter pylori urease or Proteus mirabilis urease for anti‑ulcer and anti‑struvite indications. The hydroxypropyl linker provides a synthetic handle for further derivatization.

Secondary Screening for Butyrylcholinesterase‑Selective Inhibitors in Alzheimer’s Research

Given the class‑level evidence of 4.2‑fold BChE selectivity over galantamine [1], the compound merits evaluation in cholinergic replacement strategies where BChE upregulation occurs in advanced Alzheimer’s. The scaffold’s computed logP of 2.7 [2] suggests adequate blood‑brain barrier penetration potential.

Molecular Docking and Computational Structure–Activity Relationship (SAR) Studies

The compound’s well‑defined stereocenter (undefined atom stereocenter count = 1 [2]) and the availability of co‑crystallization‑grade analogs make it a suitable template for docking campaigns into the BChE peripheral anionic site and urease active site, as previously demonstrated for related furan/thiophene‑2‑carboxamides [1].

Chemical Biology Tool for Hydrogen‑Bond Network Probing

With a hydrogen‑bond donor count of 2 versus 1 in the des‑hydroxy comparator [2][3], this compound can serve as a matched molecular pair probe to quantify the thermodynamic contribution of the secondary alcohol to target binding, enabling rational optimization of ligand efficiency.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.